Engineering Peptidomimetics: A Technical Whitepaper on (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic Acid
Engineering Peptidomimetics: A Technical Whitepaper on (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic Acid
Executive Summary
The development of advanced peptidomimetics relies heavily on the incorporation of unnatural amino acids to overcome the poor pharmacokinetic profiles of native peptides. (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid (CAS: 100960-41-6)—also cataloged under historical nomenclature as 3-Isoxazolealanine, 5-methyl- (6CI) [1]—is a highly specialized chiral building block. Structurally, it is an N -heteroaryl derivative of L-alanine, where the primary alpha-amine is substituted with a 5-methylisoxazole ring [2].
This whitepaper provides an in-depth analysis of its physicochemical properties, structural electronics, and the specific experimental methodologies required to successfully integrate this sterically hindered, electronically deactivated molecule into solid-phase peptide synthesis (SPPS) workflows.
Structural Electronics and Modularity
The structural architecture of (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid presents unique challenges and advantages in drug design. The molecule merges the chiral fidelity of an L-alanine core with the metabolic resilience of a 5-methylisoxazole moiety.
The most critical feature of this molecule is the secondary amine linkage . The isoxazole ring is highly electron-withdrawing. Through inductive and resonance effects, the lone pair of electrons on the secondary alpha-amine is partially delocalized into the heteroaromatic system. This delocalization drastically attenuates the basicity and nucleophilicity of the amine, shifting its behavior away from typical alkyl amines and closer to that of an aniline or amide.
Logical mapping of structural features to physicochemical properties.
Physicochemical and Thermodynamic Profiling
Understanding the quantitative properties of this compound is essential for predicting its behavior in both synthetic environments and biological assays. Because the secondary amine is deactivated, the molecule exists primarily as a mono-anion (deprotonated carboxylate, neutral amine) at physiological pH (7.4), unlike standard amino acids which exist as zwitterions [3].
Table 1: Quantitative Physicochemical Properties
| Property | Value / Description | Causality / Implication |
| Molecular Formula | C₇H₁₀N₂O₃ | Defines standard mass parameters. |
| Molecular Weight | 170.17 g/mol | Low molecular weight allows efficient coupling. |
| CAS Registry Number | 100960-41-6 | Primary identifier for commercial sourcing [1]. |
| Stereochemistry | (S)-configuration | Essential for native target receptor recognition. |
| Predicted pKa (COOH) | ~2.2 – 2.5 | Standard ionization for alpha-carboxylic acids. |
| Predicted pKa (NH) | ~0.5 – 1.5 (Conjugate Acid) | Electron-withdrawing isoxazole prevents protonation at pH 7.4. |
| Hydrogen Bond Donors | 2 (COOH, NH) | Facilitates target binding and solubility. |
| Hydrogen Bond Acceptors | 4 (C=O, OH, Isoxazole N, O) | High interaction potential in binding pockets. |
Experimental Methodologies: SPPS Integration
Standard peptide coupling protocols (e.g., DIC/HOBt at room temperature) will fail when attempting to acylate the secondary amine of this compound once it is anchored to a resin. The attenuated nucleophilicity requires a self-validating, high-energy coupling protocol.
Protocol 1: High-Efficiency Coupling of the Deactivated Secondary Amine
Rationale: To overcome the high activation energy barrier caused by the electron-deficient secondary amine, we utilize HATU (a highly reactive uronium salt) in combination with HOAt and DIPEA. Microwave assistance is employed to provide the necessary thermodynamic push.
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Resin Preparation: Swell the Fmoc-AA-Wang resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to expose the N -terminal amine. Wash thoroughly with DMF (5 × 1 min).
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Activation: In a separate vial, dissolve 3.0 equivalents of the incoming Fmoc-protected amino acid, 3.0 eq of HATU, and 3.0 eq of HOAt in minimal DMF. Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to form the active ester.
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Coupling: Add the activated mixture to the resin containing the (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid residue. React under microwave irradiation at 75°C for 15 minutes.
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Validation (The Chloranil Test):
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Causality: The standard Kaiser test yields false negatives for secondary amines. You must use the Chloranil test to detect unreacted secondary amines.
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Procedure: Transfer a few resin beads to a test tube. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand for 5 minutes.
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Interpretation: A colorless/yellow bead indicates successful coupling (self-validation). A blue/green bead indicates incomplete coupling, triggering an automatic re-coupling cycle.
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Optimized SPPS workflow for coupling the sterically hindered secondary amine.
Protocol 2: Analytical Validation of Stereointegrity
Rationale: The aggressive coupling conditions (HATU + DIPEA + Heat) increase the risk of oxazolone intermediate formation, which can lead to epimerization at the alpha-carbon of the L-alanine core. Chiral validation is non-negotiable.
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Cleavage: Treat the final peptide resin with a standard cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.
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Precipitation: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
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Chiral HPLC Analysis:
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Column: Chiralpak IC (4.6 × 250 mm, 5 µm).
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Mobile Phase: Hexane / Isopropanol / TFA (80:20:0.1 v/v/v).
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Detection: UV at 254 nm (leveraging the isoxazole chromophore).
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Causality: The inclusion of 0.1% TFA suppresses the ionization of the carboxylic acid, ensuring sharp peak shapes. The presence of a single peak confirms that the (S)-configuration was maintained during the high-energy coupling steps.
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Mechanistic Insights: Why Use This Unnatural Amino Acid?
The incorporation of (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid into a peptide sequence serves two primary pharmacological purposes:
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Proteolytic Shielding: Endogenous proteases are highly specific to standard alpha-amino acid peptide bonds. The bulky, heteroaromatic isoxazole substituent at the nitrogen atom creates severe steric hindrance, effectively blocking the approach of proteolytic enzymes and drastically increasing the plasma half-life of the resulting peptidomimetic.
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Bioisosteric Hydrogen Bonding: The 5-methylisoxazole ring is a well-documented bioisostere for amide and phenol groups. The oxygen and nitrogen atoms in the ring serve as directional hydrogen-bond acceptors, allowing the molecule to engage in highly specific interactions within deep hydrophobic pockets of target receptors without the metabolic liability of a primary amide.
References
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Next Peptide. "100960-41-6 | (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid." Commercial Synthesis and Purity Standards. Available at:[Link]
